Lactic Acid

Description

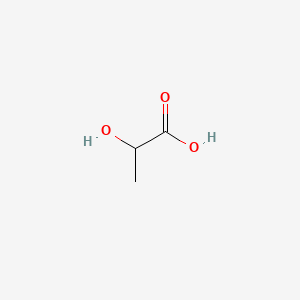

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3, Array, HC3H5O3 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LACTIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lactic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lactic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26100-51-6 | |

| Record name | (±)-Poly(lactic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26100-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7023192 | |

| Record name | Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | LACTIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

122 °C at 15 mm Hg | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup, 110 °C c.c. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol) | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lactic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.08 [mmHg], 0.0813 mm Hg at 25 °C | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals | |

CAS No. |

50-21-5, 598-82-3, 26100-51-6 | |

| Record name | LACTIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8774 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, (+-) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dl-lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8D35Y7S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C | |

| Record name | Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LACTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LACTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Lactic Acid Metabolism and Inter Organ Shuttles

Advanced Biochemical Pathways of Lactate (B86563) Production

The generation of lactate is a fundamental process intricately linked to the metabolic state of various tissues. It is not solely a feature of oxygen-deprived environments but a continuous process that reflects the dynamic interplay between energy demand and substrate availability.

Glycolysis and Lactate Dehydrogenase (LDH) Dynamics in Various Tissues

Lactate is primarily produced from pyruvate (B1213749), the end-product of glycolysis, in a reaction catalyzed by the enzyme lactate dehydrogenase (LDH). nih.govacutecaretesting.org This reversible reaction is crucial for regenerating oxidized nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is essential for maintaining glycolytic flux and ATP production, especially when oxygen is limited. nih.govacutecaretesting.org

The enzyme LDH exists as five different isoenzymes (LDH-1 to LDH-5), which are tetramers composed of two different subunits: M (muscle) and H (heart). nih.govmdpi.com These isoenzymes exhibit distinct tissue distributions and catalytic properties. nih.govrochester.edu For instance, skeletal muscle predominantly expresses the LDH-M subunit, which favors the conversion of pyruvate to lactate. mdpi.com Conversely, the heart muscle is rich in the LDH-H subunit, which has a higher affinity for lactate and facilitates its oxidation back to pyruvate. mdpi.com This differential expression of LDH isoenzymes is a key factor in the tissue-specific roles of lactate metabolism. nih.govresearchgate.net

| Isoenzyme | Subunit Composition | Primary Tissue Distribution |

| LDH-1 | HHHH | Heart, Red Blood Cells |

| LDH-2 | HHHM | Heart, Red Blood Cells |

| LDH-3 | HHMM | Lungs, other tissues |

| LDH-4 | HMMM | Kidneys, Placenta, Pancreas |

| LDH-5 | MMMM | Liver, Skeletal Muscle |

This table outlines the subunit composition and primary tissue distribution of the five LDH isoenzymes.

Anaerobic Glycolysis in High-Energy Demand States

During periods of high energy demand, such as intense exercise, the rate of glycolysis can outpace the capacity of mitochondria to oxidize pyruvate. mdpi.com This leads to an increased conversion of pyruvate to lactate, a process known as anaerobic glycolysis. acutecaretesting.orgmdpi.com This metabolic state allows for the rapid production of ATP to meet the immediate energy needs of the cell. nih.gov

Pathological conditions like sepsis can also induce a state of heightened anaerobic glycolysis and lactate production. Furthermore, many cancer cells exhibit a phenomenon known as the "Warburg effect," where they preferentially metabolize glucose to lactate even in the presence of oxygen (aerobic glycolysis). nih.govwikipedia.orgmdpi.com This metabolic reprogramming is thought to provide cancer cells with a growth advantage by supplying building blocks for biosynthesis and creating an acidic microenvironment that promotes invasion and metastasis. nih.govoup.com

Lactate Clearance and Utilization Pathways

Contrary to its historical reputation as a metabolic dead-end, lactate is a highly dynamic molecule that is efficiently cleared from the circulation and utilized by various tissues as a primary energy source.

Cori Cycle and Hepatic Gluconeogenesis from Lactate

The Cori cycle, or lactic acid cycle, is a metabolic pathway that illustrates the inter-organ cooperation between muscle and liver. microbenotes.comwikipedia.org During intense exercise, muscles produce large quantities of lactate, which is released into the bloodstream. verywellhealth.com The liver then takes up this circulating lactate and, through the process of gluconeogenesis, converts it back into glucose. microbenotes.comverywellhealth.com This newly synthesized glucose can then be released back into the circulation to be used by the muscles and other tissues for energy. microbenotes.comverywellhealth.com The Cori cycle is crucial for maintaining blood glucose homeostasis during periods of high energy expenditure and preventing the accumulation of lactate. microbenotes.comverywellhealth.com

Oxidation of Lactate as an Energy Substrate in Oxidative Tissues

Lactate is a preferred fuel source for highly oxidative tissues such as the heart, brain, and slow-twitch (red) skeletal muscle fibers. berkeley.eduplos.orgfrontiersin.org These tissues are equipped with a high density of mitochondria and a specific isoform of monocarboxylate transporter (MCT1) that facilitates lactate uptake from the bloodstream. nih.govnih.gov Once inside the cell, lactate is converted back to pyruvate by LDH and then readily oxidized in the mitochondria via the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP. mdpi.com In fact, during exercise, the heart derives a significant portion of its energy from lactate oxidation. frontiersin.orgoup.com Similarly, the brain can utilize lactate as an energy substrate, particularly during periods of intense neuronal activity or when glucose availability is limited. oup.comcas.cz

Intercellular and Inter-organ Lactate Shuttles

The movement of lactate between different cells and organs is facilitated by a family of proton-linked monocarboxylate transporters (MCTs). nih.govfrontiersin.org The "lactate shuttle" hypothesis, first proposed by George Brooks, describes how lactate produced in one cell can be transported to and utilized by another cell. wikipedia.org This concept encompasses both intercellular and inter-organ lactate exchange. wikipedia.orgnih.gov

Intercellular lactate shuttles occur between adjacent cells within the same tissue. nih.gov A classic example is the shuttle between glycolytic (fast-twitch) and oxidative (slow-twitch) muscle fibers. berkeley.eduportlandpress.com Glycolytic fibers produce lactate, which is then taken up and oxidized by neighboring oxidative fibers. berkeley.edu A similar shuttle exists in the brain between astrocytes, which produce lactate, and neurons, which utilize it for energy. cas.czportlandpress.com

Inter-organ lactate shuttles involve the transport of lactate via the bloodstream between different organs. nih.gov For instance, lactate produced by exercising skeletal muscle is transported to the heart to be used as fuel and to the liver for gluconeogenesis. mdpi.comfrontiersin.org This intricate network of lactate exchange highlights its central role in integrating metabolism across the entire body. berkeley.eduresearchgate.net

| Transporter | Primary Function | Key Tissues |

| MCT1 | Lactate uptake and efflux (high affinity) | Heart, Red Skeletal Muscle, Brain, Liver |

| MCT2 | Lactate uptake (high affinity) | Neurons, Testes |

| MCT4 | Lactate efflux (low affinity) | Glycolytic Skeletal Muscle, Cancer Cells, Astrocytes |

This table summarizes the primary functions and key tissue distributions of the major monocarboxylate transporters involved in lactate shuttling.

Lactic Acid As a Signaling Molecule and Epigenetic Regulator

Lactate (B86563) Receptors and Downstream Signaling Cascades

Lactate's signaling capabilities are initiated in part through its interaction with specific cell surface receptors, as well as through mechanisms independent of these receptors once it enters the cell.

The primary receptor for lactate is the G Protein-Coupled Receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). cambridge.orgresearchgate.net Lactate binding to GPR81, a Gαi-coupled receptor, initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This action leads to a reduction in intracellular levels of cyclic AMP (cAMP), a crucial second messenger. cambridge.org The decrease in cAMP subsequently attenuates the activity of Protein Kinase A (PKA) and downstream signaling pathways, such as the phosphorylation of cAMP-response element binding protein (CREB). cambridge.orgphysiology.orgdiva-portal.org

The activation of this GPR81-mediated pathway has diverse and tissue-specific physiological consequences. nih.gov In adipose tissue, GPR81 activation by lactate leads to the inhibition of lipolysis, representing a feedback loop where a product of glucose metabolism helps to regulate fat breakdown. cambridge.orgjci.org In the context of cancer, tumor-derived lactate can activate GPR81 on adipose cells, driving a signaling cascade (Gαi–Gβγ–RhoA/ROCK1–p38) that contributes to cancer cachexia, the severe wasting of fat and muscle tissue. nih.gov Furthermore, GPR81 signaling plays a role in cardiovascular control, where high lactate levels can induce vasoconstriction in specific tissues like the kidney as a defense response to systemic stress. jci.org In skeletal muscle, particularly in type II fibers where GPR81 is highly expressed, lactate is suggested to function as an autocrine signaling molecule, although its role in regulating CREB signaling during exercise is not fully established. physiology.orgdiva-portal.org

| Physiological Role | Tissue/Cell Type | Downstream Effect |

|---|---|---|

| Inhibition of Lipolysis | Adipocytes | Decreased intracellular cAMP, leading to reduced triglyceride breakdown. cambridge.orgjci.org |

| Cancer Cachexia | Adipose Tissue | Activation of a Gβγ–RhoA/ROCK1–p38 pathway, leading to fat and muscle wasting. nih.gov |

| Cardiovascular Control | Kidney Arterioles | Vasoconstriction in response to high systemic lactate levels. jci.org |

| Autocrine Signaling | Type II Skeletal Muscle Fibers | Potential regulation of local muscle metabolism. physiology.orgdiva-portal.org |

| Immune Modulation | Macrophages | Suppression of pro-inflammatory cytokine production via AMPK activation. frontiersin.org |

Beyond its receptor, lactate can exert signaling effects independently of GPR81. nih.govplos.orgnih.gov Once transported into the cell by Monocarboxylate Transporters (MCTs), intracellular lactate can modulate cellular pathways directly. nih.govimrpress.com Studies have shown that lactate can inhibit the pro-inflammatory response in macrophages even in the absence of GPR81, suggesting that intracellular metabolic changes induced by lactate can modulate cellular activation. nih.govplos.orgnih.gov

One key GPR81-independent mechanism involves the modulation of transcription factors. In endothelial cells, lactate uptake via MCT1 and its subsequent oxidation to pyruvate (B1213749) can lead to the activation of the NF-κB pathway, which in turn promotes the expression of pro-angiogenic factors like Interleukin-8 (IL-8). nih.govresearchgate.net Similarly, lactate can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) in normoxic tumor cells. plos.orgmdpi.comnih.gov This occurs when intracellular lactate is converted to pyruvate, which inhibits the prolylhydroxylases responsible for HIF-1α degradation, thereby promoting a transcriptional program associated with angiogenesis and metabolic adaptation. plos.orgpnas.orgresearchgate.net

Epigenetic Modifications Induced by Lactate

A groundbreaking discovery has positioned lactate as a direct link between cellular metabolism and epigenetic regulation through a novel post-translational modification known as histone lactylation. nih.govexlibrisgroup.comdrugbank.com

Histone lactylation is an epigenetic mark where a lactyl group, derived directly from lactate, is covalently attached to a lysine (B10760008) residue on histone proteins. nih.govnih.govnih.gov This process is catalyzed by enzymes such as the histone acetyltransferase p300. nih.govnih.gov The abundance of intracellular lactate, often a result of increased glycolysis (the Warburg effect in cancer cells or during hypoxia), serves as the precursor for this modification. nih.govnih.gov

This unique modification alters the charge and structure of the histone tail, which in turn impacts nucleosome structure and chromatin dynamics. nih.govbohrium.com Functionally, histone lactylation is a dynamic process involved in a wide range of cellular activities and pathologies, including inflammatory responses, embryonic development, and tumorigenesis. nih.govbohrium.comresearchgate.net For instance, in macrophages, histone lactylation is involved in the temporal switch of gene expression from an initial pro-inflammatory response to a later reparative, homeostatic state. nih.govahajournals.org

Histone lactylation acts as an active epigenetic mark that directly stimulates gene transcription from chromatin. nih.govnih.govfrontiersin.org By adding a lactyl group to lysine residues, this modification neutralizes the positive charge of the histone, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. This leads to a more open chromatin structure, enhancing the accessibility of DNA to the transcriptional machinery. nih.gov

This mechanism has been shown to regulate specific sets of genes. For example, during the late phase of M1 macrophage polarization, an increase in histone lactylation at the promoters of genes like Arg1 leads to their expression, promoting wound healing and a return to homeostasis. nih.govexlibrisgroup.com In cancer, elevated histone lactylation can promote the expression of genes that contribute to tumor progression and immune evasion. nih.govcambridge.org Research has identified numerous specific histone lactylation sites, such as H3K18la, which are associated with the transcriptional activation of genes involved in processes ranging from inflammation resolution to cellular reprogramming. nih.govportlandpress.com

| Histone Mark | Biological Context | Effect on Gene Expression |

|---|---|---|

| H3K18la | M1 Macrophage Polarization | Activation of reparative and homeostatic genes (e.g., Arg1). nih.govportlandpress.com |

| H3K18la | Myocardial Infarction | Upregulation of anti-inflammatory and pro-angiogenic genes (e.g., Vegf-a, IL-10). ahajournals.org |

| H3K18la, H3K9la | CD8+ T Cell Activation | Regulation of transcriptional initiation. biorxiv.org |

| General Histone Lactylation | Ocular Melanoma | Drives oncogenesis by altering the expression of key regulatory proteins. nih.gov |

| General Histone Lactylation | Somatic Cell Reprogramming | Enhances the expression of pluripotency genes. nih.gov |

The discovery of histone lactylation establishes a direct and powerful link between a cell's metabolic state and its epigenetic landscape. nih.govresearchgate.netembopress.org Cellular metabolic pathways, particularly the rate of glycolysis, determine the intracellular concentration of lactate. nih.gov This pool of lactate then serves as a substrate for histone lactylation, directly translating metabolic activity into epigenetic information that regulates gene expression. embopress.orgresearchgate.net

This crosstalk creates a feedback system where metabolism can tune the transcriptional output of the cell to adapt to changing conditions. researchgate.net For example, in cancer cells exhibiting the Warburg effect, the high rate of lactate production fuels extensive histone lactylation, which can lock in a gene expression program that supports proliferation, angiogenesis, and immune suppression. nih.govcambridge.org Similarly, in immune cells, metabolic reprogramming upon activation leads to lactate production and subsequent histone lactylation, which helps to orchestrate the precise timing and nature of the immune response. embopress.orgresearchgate.net This interplay underscores that lactate is not just a fuel source or a waste product, but a central node that integrates metabolic status with the epigenetic machinery to control cell fate and function. koreascience.krnih.govnih.gov

Lactate in Cellular Communication

Recent scientific investigations have illuminated the multifaceted role of lactic acid, or more accurately its conjugate base lactate, as a dynamic signaling molecule that participates in intricate cellular communication networks. nih.govkoreascience.kr Moving beyond its classical perception as a mere metabolic byproduct of glycolysis, lactate is now recognized as a key regulator of cellular and physiological processes through various signaling mechanisms. researchgate.netnih.govbiomedres.us It orchestrates communication between cells both locally and systemically, influencing a wide array of biological functions. mdpi.com

Autocrine, Paracrine, and Endocrine Signaling Roles

Lactate's signaling capabilities extend across different modes of cellular communication, including autocrine, paracrine, and endocrine pathways, allowing it to exert its influence on the cell that produces it, on neighboring cells, and on distant tissues. lumenlearning.comkhanacademy.orgwikipedia.orgstemcellthailand.org

Autocrine Signaling: In autocrine signaling, lactate acts on the very cell that secretes it. lumenlearning.comwikipedia.org A notable example of this is observed in Epstein-Barr virus (EBV)-immortalized B lymphocytes, where this compound functions as an essential autocrine growth factor, promoting their continuous proliferation in serum-free conditions. nih.govamanote.com Studies have shown that lactate can account for over 70% of the autocrine growth factor activity in the supernatants of these cell cultures, with concentrations of 1-10 mM stimulating cell growth. nih.gov This self-stimulating loop highlights a critical and unexpected function of lactate in supporting cell proliferation. nih.gov

Paracrine Signaling: Lactate also functions as a paracrine signaling molecule, influencing the behavior of nearby cells. lumenlearning.comwikipedia.org This is particularly evident in the communication between different cell types within a tissue. For instance, in the brain, exercise-induced lactate can act as a paracrine factor. nih.govresearchgate.net Astrocytes, a type of glial cell, produce lactate that is then shuttled to adjacent neurons to fuel their energy demands, a process known as the astrocyte-neuron lactate shuttle. nih.govnih.gov Beyond its metabolic role, this lactate signal can modulate neuronal activity and synaptic plasticity. nih.gov In the tumor microenvironment, lactate secreted by cancer cells can influence the function of surrounding stromal and immune cells, promoting angiogenesis and immune suppression, thereby contributing to tumor progression. researchgate.net

Endocrine Signaling: Emerging evidence suggests that lactate can also act as an endocrine signaling molecule, traveling through the bloodstream to affect distant organs. nih.govnih.gov During physical exercise, skeletal muscles release significant amounts of lactate into circulation. mdpi.com This circulating lactate can then be taken up and utilized by other organs, such as the heart, liver, and brain, not only as an energy source but also as a signaling molecule. nih.govmdpi.com For example, muscle-derived lactate can influence brain function and has been implicated in the regulation of systemic metabolism. mdpi.comnih.gov Some studies have even proposed the existence of a "muscle-brain endocrine circuit" where lactate plays a pivotal role. nih.gov Furthermore, lactate has been shown to influence the secretion of hormones, such as atrial natriuretic hormone, during lactate-induced panic attacks, further supporting its endocrine role. nih.gov Recent research has also explored how orally administered lactate can impact the circulating metabolome, potentially signaling to increase satiety. physiology.org

The signaling actions of lactate are often mediated by specific receptors, most notably the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). nih.govbiomedres.us The activation of GPR81 by lactate can lead to various downstream effects, such as the inhibition of lipolysis in fat cells and the modulation of immune responses. nih.govbiomedres.us

Table 1: Overview of Lactate's Signaling Roles

| Signaling Type | Description | Examples | Key Mediators |

|---|---|---|---|

| Autocrine | A cell secretes lactate that binds to receptors on its own surface. lumenlearning.comwikipedia.org | EBV-immortalized B-cell proliferation. nih.govamanote.com | Lactate |

| Paracrine | A cell produces lactate that affects nearby cells. lumenlearning.comwikipedia.org | Astrocyte-neuron lactate shuttle in the brain, tumor microenvironment modulation. nih.govnih.govresearchgate.net | Lactate, Monocarboxylate Transporters (MCTs) |

| Endocrine | Lactate is released into the bloodstream to act on distant cells. nih.govnih.gov | Muscle-derived lactate influencing brain and liver function during exercise. mdpi.comnih.gov | Circulating Lactate, GPR81/HCAR1 |

Exosome-Mediated Lactate Transport and Signaling

In addition to its direct release into the extracellular space, lactate can be transported between cells via small extracellular vesicles called exosomes. nih.govmdpi.comnih.gov Exosomes are nano-sized vesicles (30-150 nm in diameter) that are released by cells and can carry a cargo of proteins, lipids, and nucleic acids to recipient cells, thereby mediating intercellular communication. nih.govmdpi.com

Recent research has revealed that lactate is a component of the cargo within exosomes and that this mode of transport plays a significant role in various physiological and pathological processes, particularly in cancer. nih.govresearchgate.net Tumor cells, known for their high glycolytic rate (the Warburg effect), produce large amounts of lactate. nih.govwikipedia.org This lactate can be packaged into tumor-derived exosomes (sEVs). nih.gov

Studies have demonstrated that lactate can directly promote the release of sEVs from tumor cells. nih.gov This process is mediated through the G-protein-coupled receptor 81 (GPR81). Lactate binding to GPR81 on tumor cells leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation. nih.govresearchgate.net This signaling cascade suppresses the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its accumulation. nih.gov HIF-1α then promotes the transcription of genes like Rab27a, which is involved in the secretion of exosomes. nih.gov

Once released, these lactate-containing exosomes can be taken up by other cells in the tumor microenvironment or at distant sites, influencing their behavior. dovepress.comfrontiersin.org For example, exosome-mediated transfer of lactate and other molecules from cancer cells can "educate" other cells, such as hepatic stellate cells, to promote a metabolic environment that is favorable for tumor growth and metastasis. dovepress.com This exosomal communication can enhance the malignancy of tumors by promoting angiogenesis and suppressing the anti-tumor immune response. nih.gov The levels of lactate and sEVs have been found to be positively correlated in the plasma of cancer patients, suggesting the clinical relevance of this signaling mechanism. nih.gov

Table 2: Key Research Findings on Exosome-Mediated Lactate Signaling in Cancer

| Finding | Mechanism | Implication | Reference |

|---|---|---|---|

| Lactate promotes the release of small extracellular vesicles (sEVs) from tumor cells. | Lactate activates GPR81, leading to decreased cAMP and PKA activity, which stabilizes HIF-1α. HIF-1α then upregulates Rab27a, promoting sEV secretion. | Increased tumor malignancy and metastasis. | nih.govresearchgate.net |

| Tumor-derived exosomes can transfer their cargo to other cells. | Exosomes are taken up by recipient cells, delivering lactate and other bioactive molecules. | "Educates" recipient cells to create a pro-tumorigenic microenvironment. | dovepress.comfrontiersin.org |

| Positive correlation between lactate and sEV levels in cancer patients. | Reflects the in vivo occurrence of lactate-induced exosome secretion. | Potential as a biomarker for tumor progression. | nih.gov |

Lactic Acid in Physiological Systems and Adaptations

Neurological and Brain Function

Lactic acid, in its physiological form lactate (B86563), plays a crucial and multifaceted role in the central nervous system. Once dismissed as a mere metabolic waste product, it is now recognized as a key energy substrate and a vital signaling molecule, integral to neuronal function, plasticity, and protection. mdpi.comnih.gov

Astrocytes-Neuron Lactate Shuttle Hypothesis

The Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis proposes a metabolic partnership between astrocytes and neurons. kjpp.netnih.gov According to this model, neuronal activity, particularly the release of the neurotransmitter glutamate, stimulates astrocytes to increase their uptake of glucose from the blood. researchgate.net This glucose is then primarily metabolized through aerobic glycolysis into lactate. researchgate.netfrontiersin.org The lactate is subsequently released by astrocytes and transported into neurons. mdpi.comfrontiersin.org

This process is facilitated by the differential expression of monocarboxylate transporters (MCTs) and lactate dehydrogenase (LDH) isozymes in astrocytes and neurons. nih.govresearchgate.net Astrocytes express MCT1 and MCT4 for lactate transport, while neurons primarily utilize the high-affinity MCT2. researchgate.net The LDH isozymes also favor the conversion of pyruvate (B1213749) to lactate in astrocytes (LDH5) and lactate to pyruvate in neurons (LDH1). neurology.org

The ANLS hypothesis suggests that this shuttling of lactate provides a rapid and efficient energy source for neurons to meet the high metabolic demands of synaptic transmission and other neuronal activities. kjpp.netfrontiersin.org This metabolic coupling is believed to be particularly important during periods of heightened neuronal activity. frontiersin.org While the core tenets of the ANLS hypothesis are widely supported, ongoing research continues to refine the model, with some studies suggesting that neurons can also directly utilize glucose and may even produce and release lactate under certain conditions. pnas.orgnih.gov

Lactate as an Energy Substrate for Neurons

There is substantial evidence supporting the role of lactate as a significant energy source for neurons. Neurons can take up lactate from the extracellular space and convert it to pyruvate, which then enters the tricarboxylic acid (TCA) cycle to generate ATP through oxidative phosphorylation. kjpp.netbiorxiv.org This process is highly efficient and provides a rapid supply of energy to fuel neuronal functions. kjpp.net

Studies have shown that lactate can sustain neuronal function, including synaptic transmission, even in the absence of glucose. frontiersin.org In fact, some research suggests that active neurons may prefer lactate over glucose as an energy substrate. biorxiv.orgelifesciences.org The brain's ability to utilize lactate is not limited to that produced by astrocytes; lactate from the peripheral circulation, such as that generated by exercising muscles, can also cross the blood-brain barrier and be used by brain cells. neurology.org

The utilization of lactate as a neuronal energy substrate is crucial for various brain functions, including supporting the high energy demands of myelinated axons and maintaining the integrity of the blood-brain barrier. neurology.org The capacity of neurons to metabolize lactate underscores its importance in brain energy homeostasis under both physiological and pathological conditions. frontiersin.orgmdpi.com

Role in Neurotransmission and Neuro-hormone Release (e.g., Noradrenaline)

Lactate's influence extends beyond its role as an energy substrate to actively modulating neurotransmission and neuro-hormone release. It can influence neuronal excitability and synaptic function through various mechanisms. frontiersin.orgplos.org

One key finding is lactate's ability to stimulate the release of noradrenaline, a crucial neurotransmitter involved in arousal, attention, and stress responses. frontiersin.org Studies have shown that lactate can excite neurons in the locus coeruleus, the principal site of noradrenaline synthesis in the brain, leading to increased noradrenaline release. neurology.org This effect is thought to be mediated by a G-protein-coupled receptor. frontiersin.org

Furthermore, lactate can modulate the activity of both excitatory and inhibitory synapses. It has been shown to potentiate glutamatergic synaptic transmission in the hippocampus. frontiersin.orgplos.org The metabolism of lactate within neurons leads to an increase in the NADH/NAD+ ratio, which can modulate the activity of NMDA receptors, key players in synaptic plasticity. neurology.orgfrontiersin.org Additionally, lactate can influence the release of other neurotransmitters, and its levels in the brain are, in turn, affected by neurotransmitter systems like dopamine, serotonin, and GABA, particularly during periods of stress. nih.gov

Lactate's Influence on Synaptic Plasticity and Memory Formation

A growing body of evidence highlights the critical role of lactate in synaptic plasticity and the formation of long-term memories. frontiersin.orgfrontiersin.org The metabolic support provided by the astrocyte-neuron lactate shuttle is essential for sustaining the high energy demands of long-term potentiation (LTP), a cellular correlate of learning and memory. mdpi.com

Research has demonstrated that inhibiting lactate production in astrocytes or blocking its transport into neurons impairs long-term memory formation, an effect that can be rescued by the administration of lactate but not glucose. frontiersin.orgfrontiersin.org This suggests that lactate is not just an energy source but also a necessary signaling molecule for memory consolidation. frontiersin.org

Lactate influences synaptic plasticity by promoting the expression of plasticity-related genes and proteins. frontiersin.orgpnas.org It has been shown to stimulate the expression of genes such as Arc, c-Fos, and brain-derived neurotrophic factor (BDNF), all of which are crucial for synaptic remodeling and memory consolidation. nih.govpnas.org This gene expression is triggered by lactate's ability to potentiate NMDA receptor signaling and the subsequent activation of downstream pathways. nih.govpnas.org Furthermore, lactate produced during physical exercise has been linked to improved learning and memory, partly through the induction of hippocampal BDNF. lau.edu.lb

Table 1: Influence of Lactate on Synaptic Plasticity and Memory

| Experimental Finding | Model System | Key Outcome | Reference |

|---|---|---|---|

| Inhibition of lactate transport impairs long-term memory | Mice | Amnesia, reversible with lactate administration | frontiersin.orgfrontiersin.org |

| Lactate stimulates expression of plasticity-related genes | Cortical neurons | Increased mRNA levels of Arc, c-Fos, Zif268 | frontiersin.orgpnas.org |

| Lactate potentiates NMDA receptor-mediated currents | Neurons | Enhanced intracellular calcium levels | pnas.org |

| Lactate from exercise enhances learning and memory | Mice | Increased hippocampal BDNF expression | lau.edu.lb |

| Lactate is required for demanding forms of long-term potentiation | Hippocampal slices | Glucose is sufficient for less demanding plasticity | pnas.org |

Neuroprotective Effects of Lactate

Lactate also exhibits significant neuroprotective properties, particularly in the context of ischemic injury and other neurological insults. frontiersin.orgfrontiersin.org By serving as an alternative energy substrate when glucose supply is compromised, lactate can help maintain neuronal function and viability. neurology.org

In models of stroke and hypoxia-ischemia, the administration of lactate has been shown to reduce brain injury and improve behavioral outcomes. neurology.orgepfl.chnih.gov This protective effect is, in part, due to its role as a metabolic fuel. neurology.org For instance, a single injection of lactate has been shown to reduce brain lesion volume by 30% in a neonatal model of hypoxia-ischemia. nih.gov

Musculoskeletal System and Exercise Physiology

For many years, this compound was incorrectly viewed as a waste product responsible for muscle fatigue and soreness. pfizer.com However, current scientific understanding recognizes lactate as a crucial molecule in exercise physiology, serving as both a key fuel source and a signaling molecule within the musculoskeletal system. mdpi.comnih.gov

During intense exercise, when the demand for energy exceeds the capacity of aerobic metabolism, muscle cells increasingly rely on anaerobic glycolysis to produce ATP rapidly. nih.govmelbournesportsphysiotherapy.com.au This process results in the production of pyruvate, which is then converted to lactate. nih.gov This conversion allows for the regeneration of NAD+, a cofactor necessary for glycolysis to continue. nih.gov

The "lactate shuttle" theory posits that lactate produced in one cell can be transported and utilized by another. mdpi.com For example, lactate produced in fast-twitch glycolytic muscle fibers can be shuttled to and oxidized by adjacent slow-twitch oxidative fibers or transported via the bloodstream to other tissues like the heart and brain to be used as fuel. mdpi.comnih.gov A significant portion of the lactate produced during exercise is also taken up by the liver and used to synthesize glucose through the Cori cycle. mdpi.com

Contrary to the outdated belief that lactate causes muscle fatigue, it is now understood that the accumulation of protons (H+), which occurs alongside lactate production, contributes to the decrease in intracellular pH, or acidosis, that can impair muscle contraction. mdpi.com Lactate itself is an important fuel for exercising muscles and is efficiently cleared from the muscles and blood during and after exercise. pfizer.com

Lactate Production and Clearance During Exercise

Blood lactate concentration typically remains low at rest, around 1-2 mmol/L, but can surge to over 20 mmol/L during maximal exertion. ucdavis.edu The accumulation of lactate in the blood occurs when its production rate surpasses its clearance rate. ucdavis.eduperformancemedinst.com This point is often referred to as the lactate threshold or the onset of blood lactate accumulation (OBLA). ucdavis.eduperformancemedinst.com

Table 1: Blood Lactate Levels and Exercise Intensity

| Exercise State | Typical Blood Lactate Concentration (mmol/L) | Primary Metabolic State |

| Rest | 1-2 | Aerobic metabolism |

| Low-Intensity Exercise | 2-4 | Primarily aerobic metabolism |

| Moderate to High-Intensity Exercise | 4-12 | Transition from aerobic to anaerobic metabolism |

| Maximal Exertion | >12 | Primarily anaerobic metabolism |

| This table is based on data from references ucdavis.edufrontiersin.org. |

Re-evaluation of Lactate's Role in Muscle Fatigue

For many years, this compound was considered a primary culprit in muscle fatigue during intense exercise. nih.govnih.govjst.go.jp The prevailing theory was that the accumulation of this compound led to a decrease in intracellular pH (acidosis), which in turn impaired muscle contraction. nih.govjst.go.jpphysiology.org However, this long-held belief has been challenged and largely revised based on more recent scientific evidence. nih.govfoliamedica.bgnih.gov

Current research indicates that lactate itself is not the direct cause of muscle fatigue. nih.govoup.com In fact, some studies suggest that lactate may have a protective effect against fatigue. jst.go.jpoup.com The acidosis that occurs during intense exercise is now understood to be less of a direct result of lactate production and more a consequence of other metabolic processes, such as the breakdown of ATP. nih.gov

Several factors are now considered more significant contributors to muscle fatigue, including the accumulation of inorganic phosphate (B84403) (Pi) from the breakdown of creatine (B1669601) phosphate, disruptions in calcium handling within the muscle cell, and imbalances in potassium ions. foliamedica.bgphysiology.org While high levels of lactate are correlated with fatigue, it is now viewed more as a biomarker of high-intensity exercise rather than the causative agent of fatigue. oup.com

Interestingly, some research suggests that acidosis may even have some beneficial effects on muscle function, such as enhancing excitability. jst.go.jpnih.gov The re-evaluation of lactate's role has shifted the scientific understanding from viewing it as a metabolic waste product to recognizing it as a key player in energy metabolism and cellular signaling. foliamedica.bgnih.gov

Lactate as an Energy Source for Muscle Fibers

Within a muscle cell, lactate produced in the cytoplasm can be transported into the mitochondria via monocarboxylate transporters (MCTs). trainingpeaks.comoup.com Inside the mitochondria, an enzyme called mitochondrial lactate dehydrogenase (mLDH) converts lactate back to pyruvate. trainingpeaks.comoup.com This pyruvate can then enter the Krebs cycle and be used to generate ATP through oxidative phosphorylation. trainingpeaks.commdpi.com This mechanism allows muscle fibers to efficiently recycle lactate and produce energy, especially when energy demands are high. mdpi.comnih.gov

The ability of muscle fibers to oxidize lactate is enhanced with endurance training. trainingpeaks.com This adaptation involves an increase in the number of mitochondria and the concentration of MCTs and mLDH, improving the muscle's capacity to clear and utilize lactate. trainingpeaks.com This enhanced lactate clearance capacity is a key factor in improving endurance performance. nih.gov

Lactate-Mediated Adaptations to Exercise

One of the key adaptations influenced by lactate is mitochondrial biogenesis, the creation of new mitochondria. nih.govoup.com Lactate has been shown to stimulate the expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.govmdpi.com Increased mitochondrial density enhances the muscle's oxidative capacity, allowing for greater utilization of fuels like lactate and fatty acids. mdpi.com

Lactate also plays a role in regulating glucose metabolism. mdpi.com During exercise, elevated lactate levels can help to preserve blood glucose by serving as an alternative fuel source. oup.com Furthermore, exercise-induced increases in lactate are associated with enhanced insulin (B600854) sensitivity. mdpi.com This is partly mediated by the activation of AMP-activated protein kinase (AMPK), which promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into the muscles. mdpi.com

Additionally, lactate can influence gene expression through a process called lactylation, where lactate-derived lactyl groups are added to proteins, including histones, which can alter chromatin structure and gene transcription. mdpi.commdpi.com

Implications for Exercise Performance Enhancement

The modern understanding of lactate's roles has significant implications for enhancing athletic performance. isotekindo.co.idfoliamedica.bgnih.gov Training strategies are now designed to improve the body's ability to produce, clear, and utilize lactate efficiently. performancemedinst.comnih.gov

A key concept in endurance training is the lactate threshold, the exercise intensity at which lactate begins to accumulate in the blood. performancemedinst.commdpi.com By training at or near this threshold, athletes can improve their lactate clearance capacity, allowing them to sustain higher intensities for longer periods before fatigue sets in. performancemedinst.comnih.gov

Training methods that are effective for improving the lactate threshold include:

Threshold Training: Sustained efforts at or slightly below the lactate threshold. performancemedinst.com

High-Intensity Interval Training (HIIT): Short bursts of intense exercise interspersed with recovery periods, which can improve both lactate tolerance and clearance. performancemedinst.com

Endurance Training: Long-duration, lower-intensity exercise builds aerobic capacity and enhances the oxidative capabilities of muscles, contributing to better lactate utilization. trainingpeaks.com

Monitoring blood lactate levels during training can provide valuable feedback for optimizing training intensity and tracking adaptations over time. isotekindo.co.idnih.gov By understanding and manipulating lactate dynamics, athletes and coaches can design more effective training programs to push the limits of endurance performance. isotekindo.co.idnih.gov

Cardiovascular System

Lactate as a Myocardial Energy Substrate

The heart is a highly metabolic organ that relies on a continuous supply of energy to function. researchgate.netahajournals.org While fatty acids are the primary fuel for the heart at rest, lactate becomes a preferred and major energy source during exercise and other conditions of increased cardiac work. frontiersin.orgresearchgate.netfrontiersin.org The heart is, in fact, the largest lactate-consuming organ in the body. frontiersin.org

During physical activity, the working skeletal muscles produce large amounts of lactate, which is released into the bloodstream. frontiersin.orgfrontiersin.org The heart readily takes up this circulating lactate and oxidizes it for energy. frontiersin.orgfrontiersin.org It is estimated that the myocardium can derive 60-90% of its oxidizable carbon from lactate during exercise. frontiersin.org

The utilization of lactate by the heart is facilitated by the intracellular lactate shuttle, similar to skeletal muscle. researchgate.net Lactate is transported into the myocardial cells and then into the mitochondria, where it is converted to pyruvate and enters the Krebs cycle for ATP production. researchgate.netahajournals.org The heart's ability to use lactate as a fuel is crucial for maintaining its function during periods of high energy demand, and this metabolic flexibility is a hallmark of a healthy heart. researchgate.netahajournals.org The uptake of lactate by the heart is directly proportional to its concentration in the blood. capes.gov.br

Lactate's Role in Cardiac Efficiency and Function

Contrary to its historical reputation as a mere metabolic waste product, this compound, or more accurately, its conjugate base lactate, is now recognized as a vital energy substrate for the heart, particularly under conditions of stress. nih.govfrontiersin.orgresearchgate.net The healthy heart demonstrates remarkable metabolic flexibility, capable of utilizing various fuels such as fatty acids, glucose, ketones, and amino acids to meet its high energy demands. researchgate.netahajournals.orgexplorationpub.com While fatty acids are the primary energy source under normal resting conditions, lactate becomes a preferred fuel during periods of increased workload, such as strenuous exercise, β-adrenergic stimulation, and shock. nih.govfrontiersin.org In such states, the myocardium can derive 60–90% of its oxidizable carbon from lactate. frontiersin.org

The heart is, in fact, the largest lactate-consuming organ in the body. frontiersin.org This uptake is facilitated by monocarboxylate transporters (MCTs), which shuttle lactate into the cardiomyocytes. ahajournals.org Inside the cell, lactate is converted to pyruvate by the enzyme lactate dehydrogenase (LDH), which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation to produce ATP. ahajournals.orgfrontiersin.org This process is highly efficient; in fact, the ATP yield per molecule of oxygen is greater for lactate than for fatty acids. explorationpub.com This enhanced efficiency makes lactate a crucial fuel source during times of physiological stress, allowing the heart to maintain function even when oxygen supply may be limited. explorationpub.comfrontiersin.org

Furthermore, the utilization of lactate by the heart plays a role in whole-body energy homeostasis. By consuming lactate produced by other tissues, such as skeletal muscle during exercise, the heart helps to clear lactate from the circulation. frontiersin.org This "lactate shuttle" mechanism allows for the redistribution of energy substrates throughout the body, ensuring that tissues capable of oxidizing lactate can utilize it efficiently. nih.gov

Recent research also suggests that lactate may have signaling properties within the heart, potentially influencing gene expression and promoting adaptive responses. frontiersin.orgfrontiersin.org For instance, lactate has been shown to promote angiogenesis, the formation of new blood vessels, which could be beneficial in ischemic conditions. frontiersin.org It has also been observed that lactate can induce dedifferentiation and proliferation in cardiomyocytes, a process that may have implications for cardiac regeneration. biorxiv.org

Lactate as a Biomarker in Cardiovascular Health and Disease

Given its central role in cardiac metabolism, it is not surprising that circulating lactate levels serve as a significant biomarker in various cardiovascular conditions. Elevated blood lactate levels, or hyperlactatemia, are frequently observed in patients with acute heart failure (AHF), myocardial infarction (MI), and cardiogenic shock, and are often associated with a poorer prognosis. nih.govnih.govdovepress.com

A normal blood lactate level is generally considered to be below 2 mmol/L. frontiersin.orgajmc.com Hyperlactatemia is often defined as a level of 3–5 mmol/L or higher. frontiersin.org

Lactate in Heart Failure:

In patients with acute heart failure, increased blood lactate concentrations (≥2 mmol/L) are correlated with a higher one-year mortality rate. frontiersin.org Elevated lactate levels upon admission for acute decompensated heart failure have been linked to worse in-hospital mortality. frontiersin.org For instance, one study found that lactate levels greater than 3.2 mmol/L were associated with a significant increase in the odds of in-hospital death. frontiersin.org The causes of elevated lactate in heart failure are multifactorial and can include tissue hypoperfusion due to low cardiac output, increased adrenergic drive, and reduced lactate clearance by the liver and kidneys. frontiersin.org

Lactate in Myocardial Infarction:

Following an acute myocardial infarction (AMI), serum lactate levels can provide valuable prognostic information. nih.govbibliomed.org Higher lactate levels are associated with larger infarct sizes, reduced left ventricular ejection fraction, and increased mortality. nih.goveastjmed.orgjournalagent.com Studies have shown a direct correlation between admission lactate levels and the risk of death. bibliomed.orgeastjmed.org For example, a lactate level greater than 2.5 mmol/L has been identified as a threshold for predicting a larger myocardial infarct. nih.gov Furthermore, diabetic patients with AMI tend to have higher blood lactate concentrations compared to non-diabetic patients, which is associated with a greater incidence of heart failure, severe arrhythmias, and mortality. frontiersin.org

Lactate Clearance: